2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- is a chemical compound with a complex structure It is a derivative of naphthalenone, characterized by the presence of an octahydro-3-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a cyclohexene derivative. This intermediate is then subjected to further reactions to introduce the octahydro-3-methyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, aluminum chloride can be used as a Lewis acid catalyst in the Diels-Alder reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar structure but differ in the number and position of methyl groups.
Octahydrotetramethyl acetophenone: This compound is another derivative of naphthalenone with different substituents.
The uniqueness of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications.
Properties
CAS No. |
74411-17-9 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3 |
InChI Key |
MHEYINGBKKDJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCCC2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.